molecular formula C14H9ClN4O2 B14983162 4-(1H-tetrazol-1-yl)phenyl 3-chlorobenzoate

4-(1H-tetrazol-1-yl)phenyl 3-chlorobenzoate

Cat. No.: B14983162
M. Wt: 300.70 g/mol
InChI Key: DQSBWVAJHAUFDE-UHFFFAOYSA-N
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Description

4-(1H-tetrazol-1-yl)phenyl 3-chlorobenzoate is a chemical compound with the molecular formula C14H9ClN4O2. It is a derivative of tetrazole and benzoate, featuring a tetrazole ring attached to a phenyl group, which is further connected to a 3-chlorobenzoate moiety

Preparation Methods

The synthesis of 4-(1H-tetrazol-1-yl)phenyl 3-chlorobenzoate typically involves the reaction of 4-(1H-tetrazol-1-yl)phenol with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

4-(1H-tetrazol-1-yl)phenyl 3-chlorobenzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 3-chlorobenzoate involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biological systems. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets .

Comparison with Similar Compounds

Similar compounds to 4-(1H-tetrazol-1-yl)phenyl 3-chlorobenzoate include other tetrazole derivatives such as 4-(1H-tetrazol-1-yl)phenylboronic acid and 4-(1H-tetrazol-1-yl)phenyl isonicotinamide These compounds share the tetrazole ring but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

Molecular Formula

C14H9ClN4O2

Molecular Weight

300.70 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 3-chlorobenzoate

InChI

InChI=1S/C14H9ClN4O2/c15-11-3-1-2-10(8-11)14(20)21-13-6-4-12(5-7-13)19-9-16-17-18-19/h1-9H

InChI Key

DQSBWVAJHAUFDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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